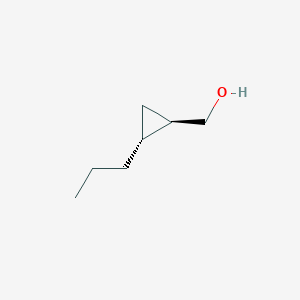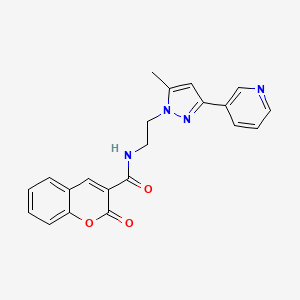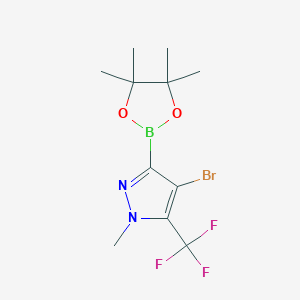![molecular formula C16H12F3N3O B2767716 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone CAS No. 303995-58-6](/img/structure/B2767716.png)
4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, also known as TFAM-P, is a novel small molecule that has recently been developed for use in laboratory experiments and scientific research. It is a synthetic compound that is composed of three fluorinated aromatic rings with a nitrogen atom at the center. TFAM-P has been shown to have a variety of biological activities, including antioxidant and anti-inflammatory effects. It is also known to have potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biological Significance
4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is a notable structure in the realm of medicinal chemistry, especially in the context of triazine and triazole derivatives. These compounds, including triazines, are recognized for their wide range of biological activities, serving as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory agents. The structural versatility of these compounds allows for the synthesis of various derivatives with potent pharmacological properties, highlighting the importance of such heterocyclic cores in drug development (Verma, Sinha, & Bansal, 2019) (Ferreira et al., 2013).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, sharing structural motifs with 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, showcasing high selectivity and sensitivity. The dual formyl groups present in these structures offer significant opportunities to modulate sensing capabilities, making them valuable tools in chemical sensing and environmental monitoring applications (Roy, 2021).
Antimicrobial and Anticorrosive Applications
Compounds like phthalocyanine, which share similar heterocyclic characteristics with 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, have been studied for their antimicrobial properties and potential as corrosion inhibitors. These studies reflect the broader applicability of such compounds in protecting materials against degradation and their utility in developing new antimicrobial strategies (Verma et al., 2021).
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMZBGOYJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2767635.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)


![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)
![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2767645.png)



![5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2767653.png)
